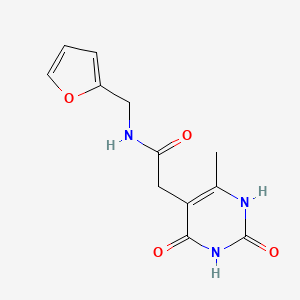

N-(furan-2-ylmethyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4/c1-7-9(11(17)15-12(18)14-7)5-10(16)13-6-8-3-2-4-19-8/h2-4H,5-6H2,1H3,(H,13,16)(H2,14,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVUUDJORFDODJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)CC(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(furan-2-ylmethyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 277.28 g/mol. The structure features a furan ring and a tetrahydropyrimidine moiety, which are critical for its biological activity.

1. Antimicrobial Activity

Research indicates that derivatives of acetamide compounds exhibit varying degrees of antimicrobial activity. In particular, some studies suggest that compounds similar to this compound show moderate effectiveness against gram-positive bacteria and fungi. The presence of specific functional groups enhances this activity.

2. Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds containing the tetrahydropyrimidine structure. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cell lines such as HCT116 (human colon cancer) and MDA-MB-231 (breast cancer) cells. The mechanism appears to involve oxidative stress induction and inhibition of key cellular pathways.

3. Anti-inflammatory Effects

Compounds similar to this compound have been studied for their anti-inflammatory properties. Analgesic assays indicate that these compounds can significantly reduce inflammation markers such as interleukin levels in treated subjects.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition: Compounds in this class often act as inhibitors of cyclooxygenase enzymes (COX), which are involved in the inflammatory response.

- Oxidative Stress Induction: They may promote the generation of reactive oxygen species (ROS), leading to cellular damage in cancer cells.

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of various acetamide derivatives against common pathogens. The results indicated that the presence of the furan and tetrahydropyrimidine moieties significantly enhanced activity against Staphylococcus aureus and Candida albicans.

Case Study 2: Anticancer Activity

In vitro studies on HCT116 cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptosis rates correlating with compound concentration.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

The following comparison focuses on structurally related tetrahydropyrimidinyl acetamides and their derivatives, emphasizing substituent effects, synthesis yields, and physicochemical properties.

Structural Analogues from

Compounds 34–38 (Table 1) share the 6-amino-3-ethyl-2,4-dioxo-tetrahydropyrimidin-5-yl core but differ in acetamide substituents:

| Compound | Substituent | Yield (%) | Melting Point (°C) | Key Features |

|---|---|---|---|---|

| 34 | Phenoxy | 88 | 289–293 | High yield, moderate lipophilicity |

| 35 | Methyl-phenylpropanamide | Quantitative | 265–267 | Branched alkyl chain, lower melting point |

| 36 | Benzamide | 87 | >320 | Aromatic substituent, high thermal stability |

| 37 | Phenylacetamide | 80 | >320 | Similar to 36, reduced yield |

| 38 | 6-Methylheptanamide | 81 | 278–281 | Aliphatic chain, intermediate properties |

Key Observations :

- Aromatic substituents (e.g., benzamide in 36 ) correlate with higher melting points (>320°C) due to enhanced intermolecular interactions .

- Aliphatic chains (e.g., 38 ) reduce melting points, likely due to decreased crystallinity .

- The furan-2-ylmethyl group in the target compound may impart intermediate lipophilicity compared to phenyl (aromatic) or heptanamide (aliphatic) groups.

Furan-Containing Analogues

- N-[6-Amino-3-(2-fluorobenzyl)-2,4-dioxo-tetrahydropyrimidin-5-yl]-2-(4-acetylaminophenyl)acetamide (28): Synthesized via alkylation with a 2-fluorobenzyl group, yielding a derivative with enhanced electronic effects from fluorine . The acetylaminophenyl group may improve solubility compared to the furan-2-ylmethyl substituent .

- 2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide (): Features a triazole-thione scaffold with a furan substituent.

Commercial Analogues ()

- N-Benzyl-2-(6-methyl-2,4-dioxo-tetrahydropyrimidin-5-yl)acetamide (BK43125): Molecular Formula: C₁₄H₁₅N₃O₃. Benzyl substituent increases lipophilicity (logP ~2.1) compared to the furan-2-ylmethyl group (logP ~1.5 estimated) . No biological data reported, but benzyl groups often enhance blood-brain barrier permeability.

Metabolically Relevant Compounds

- N-(6-Amino-3-methyl-2,4-dioxo-tetrahydropyrimidin-5-yl)acetamide (AAMU): A caffeine metabolite with a simpler acetamide side chain. Lacks the furan group, resulting in lower molecular weight (209.21 g/mol vs. ~305 g/mol for the target compound) . Used in pharmacokinetic studies due to its urinary excretion profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.